molecular formula C24H28N4O B13839562 2-(1-Phenethylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)acetamide CAS No. 1380711-18-1

2-(1-Phenethylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)acetamide

Cat. No.: B13839562
CAS No.: 1380711-18-1
M. Wt: 388.5 g/mol
InChI Key: OUYMRUXQSQFHTF-UHFFFAOYSA-N
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Description

2-(1-Phenethylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenethyl group, and a pyrazole moiety, making it a subject of study for its pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenethylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Attachment of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a phenethyl halide.

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the piperidine derivative with the pyrazole derivative using an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenethylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Phenethylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Phenethylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Phenethylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)acetamide: shares similarities with other piperidine and pyrazole derivatives, such as:

Uniqueness

  • The unique combination of the piperidine ring, phenethyl group, and pyrazole moiety in this compound distinguishes it from other compounds. This unique structure contributes to its distinct chemical and pharmacological properties, making it a valuable compound for research and development.

Properties

CAS No.

1380711-18-1

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

2-[1-(2-phenylethyl)piperidin-4-yl]-N-(3-pyrazol-1-ylphenyl)acetamide

InChI

InChI=1S/C24H28N4O/c29-24(26-22-8-4-9-23(19-22)28-14-5-13-25-28)18-21-11-16-27(17-12-21)15-10-20-6-2-1-3-7-20/h1-9,13-14,19,21H,10-12,15-18H2,(H,26,29)

InChI Key

OUYMRUXQSQFHTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)NC2=CC(=CC=C2)N3C=CC=N3)CCC4=CC=CC=C4

Origin of Product

United States

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